molecular formula C10H16ClNO4 B12766532 Damascenine hydrochloride monohydrate CAS No. 5986-11-8

Damascenine hydrochloride monohydrate

Cat. No.: B12766532
CAS No.: 5986-11-8
M. Wt: 249.69 g/mol
InChI Key: YFHNXFPDIQHHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Damascenine hydrochloride monohydrate is a salt hydrate form of Damascenine. Damascenine, also known as Nigelline, is a naturally occurring compound identified as the odoriferous principle in the oil from seeds of Nigella damascena L. and Nigella arvensis L. (Ranunculaceae) . The free base has a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol . It is reported to have a nutmeg-like odor . The hydrochloride salt of Damascenine forms a deliquescent crystalline hydrate . The available toxicology data for the hydrochloride salt reports an LD50 of 1800 mg/kg orally in mice . This product is intended for research applications and laboratory use only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5986-11-8

Molecular Formula

C10H16ClNO4

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 3-methoxy-2-(methylamino)benzoate;hydrate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH.H2O/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2;;/h4-6,11H,1-3H3;1H;1H2

InChI Key

YFHNXFPDIQHHQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1OC)C(=O)OC.O.Cl

Origin of Product

United States

Natural Occurrence, Isolation, and Advanced Extraction Methodologies of Damascenine Precursors

Comprehensive Botanical Sources and Phytogeographical Distribution of Damascenine-Producing Species

Exploration of the Genus Nuphar and Aquatic Plant Sources

The genus Nuphar, commonly known as water-lilies or pond-lilies, comprises a group of aquatic perennial herbs belonging to the Nymphaeaceae family. neuroquantology.comwikipedia.org These plants are characterized by their large, floating leaves and rhizomatous root systems, thriving in ponds, lakes, and slow-moving rivers across the temperate to subarctic regions of the Northern Hemisphere. neuroquantology.comwikipedia.org While the genus Nuphar is a rich source of a distinct class of sesquiterpene thioalkaloids and other monomeric alkaloids with reported biological activities, current scientific literature does not identify these aquatic plants as a source of damascenine (B1214179) or its direct precursors. nih.govnih.govusm.edunih.gov

The alkaloidal profile of Nuphar species is dominated by compounds such as nupharamine, nupharolutine, and 6,6'-dihydroxythiobinupharidine. neuroquantology.comusm.eduwikipedia.org Research into the chemical constituents of various Nuphar species, including Nuphar lutea and Nuphar pumila, has focused on these unique sulfur-containing alkaloids. nih.govusm.edu These compounds are structurally distinct from the anthranilic acid-derived structure of damascenine.

The phytogeographical distribution of notable Nuphar species is extensive. Nuphar lutea is found throughout Eurasia, from Ireland and Portugal in the west to Siberia in the east, and also in parts of North Africa. nzflora.infobas.bgresearchgate.net Nuphar pumila has a similar, though slightly more northern, distribution across Eurasia, including northern and central Europe and northern Asia. pfaf.org

Botanical SourceFamilyCommon NamePhytogeographical DistributionRelevant Alkaloids
Nuphar luteaNymphaeaceaeYellow Water-lilyEurasia, North Africa nzflora.infobas.bgresearchgate.netNupharolutine, 6,6'-dihydroxythiobinupharidine usm.edu
Nuphar pumilaNymphaeaceaeLeast Water-lilyNorthern and Central Europe, Northern Asia pfaf.org6-hydroxythiobinupharidine nih.gov
Nuphar japonicaNymphaeaceaeJapanese Pond LilyJapanNupharamine wikipedia.org

In-depth Analysis of Nigella damascena L. and Related Nigella Species as Primary Sources

The primary and most well-documented botanical source of damascenine is Nigella damascena L., an annual flowering plant from the Ranunculaceae family. researchgate.net Commonly known as "love-in-a-mist," this species is native to the Mediterranean region, particularly Southern Europe, North Africa, and Southwest Asia. researchgate.net The seeds of Nigella damascena are the principal repository of damascenine.

Other species within the Nigella genus are also recognized for their production of various alkaloids. Nigella sativa, known as black cumin, is native to Western Asia and Eastern Europe and is cultivated worldwide. wikipedia.org While it is renowned for its diverse chemical composition, including alkaloids like nigellidine (B12853491) and nigellicine, its primary volatile component is thymoquinone (B1682898), not damascenine. researchgate.netresearchgate.net Nigella arvensis, or field nigella, also has a wide distribution across Europe, North Africa, and Western Asia. researchgate.netfloraveg.eu

Botanical SourceFamilyCommon NamePhytogeographical DistributionKey Alkaloids
Nigella damascena L.RanunculaceaeLove-in-a-mistSouthern Europe, North Africa, Southwest Asia researchgate.netDamascenine researchgate.net
Nigella sativa L.RanunculaceaeBlack CuminWestern Asia, Eastern Europe wikipedia.orgNigellidine, Nigellicine, Thymoquinone researchgate.netresearchgate.net
Nigella arvensis L.RanunculaceaeField NigellaEurope, North Africa, Western Asia researchgate.netfloraveg.euNot specified for damascenine

Occurrence of Related Alkaloids in Diverse Plant Taxa (e.g., "Methyldamascenine" in Nigella aristata)

The term "Methyldamascenine" is documented as a synonym for damascenine itself, which is chemically defined as methyl 3-methoxy-2-(methylamino)benzoate. chemicalbook.comnih.govchemspider.comchemicalbook.com Therefore, its occurrence is tied to the same botanical sources, primarily Nigella damascena.

Within the genus Nigella, a variety of other alkaloids have been identified. For instance, Nigella sativa seeds contain isoquinoline (B145761) alkaloids such as nigellicimine and pyrazole (B372694) alkaloids like nigellidine and nigellicine. researchgate.netresearchgate.net More complex indazole-type alkaloids, including nigeglanine, have also been isolated from this species. nih.gov

Nigella aristata, a species found in regions such as Greece, is recognized as a distinct taxon within the genus. cybertaxonomy.org However, detailed phytochemical analyses specifically documenting the presence or absence of damascenine or its related alkaloids in Nigella aristata are not extensively reported in the available literature. The focus of alkaloid research within the Nigella genus has predominantly been on N. damascena for damascenine and N. sativa for other compounds like thymoquinone and nigellidine. researchgate.netresearchgate.net

State-of-the-Art Extraction and Isolation Techniques for Damascenine and its Alkaloidal Precursors

Optimized Cold Press Extraction Protocols for Fixed Oils

Cold press extraction is a mechanical method utilized to obtain fixed oils from seeds without the application of external heat, thereby preserving the oil's nutritional and chemical integrity. This technique is particularly relevant for the seeds of Nigella species. For Nigella damascena and the closely related Nigella sativa, cold pressing is a common industrial and laboratory practice. researchgate.netnih.gov

The process involves mechanically pressing the seeds, typically using a screw press. nih.gov Optimal oil yield and quality are influenced by parameters such as temperature, pressure, and the moisture content of the seeds. While it is a "cold" process, some heat is generated through friction. Studies on Nigella seeds suggest that maintaining an extraction temperature around 60°C provides an optimal balance between oil yield and the preservation of thermosensitive compounds. researchgate.netmdpi.com The oil yield from cold pressing Nigella seeds can range from approximately 11% to over 24%, depending on the specific conditions. researchgate.netmdpi.com Following pressing, the extracted oil, which is a mixture of oil and fine seed particles, is typically left to settle or is filtered to obtain a clear product. researchgate.net

ParameterOptimized ConditionRationale / Finding
Extraction Temperature ~60°CBalances oil yield with preservation of phytochemicals. researchgate.netmdpi.com
Process Mechanical Screw PressStandard industry method for cold pressing oilseeds. nih.gov
Post-Pressing Filtration/SettlingTo remove solid particles and clarify the fixed oil. researchgate.net
Yield 11% - 25%Varies based on seed condition and specific press parameters. researchgate.netmdpi.com

Hydrodistillation Techniques for Volatile Constituents

Hydrodistillation is the standard and most prevalent method for extracting essential oils, which contain the volatile constituents of a plant, including alkaloids like damascenine from Nigella damascena seeds. nih.govtnau.ac.in This technique involves co-distilling the plant material with water. The resulting vapor, a mixture of steam and volatile plant compounds, is then condensed back into a liquid phase. tnau.ac.in Due to the immiscibility of essential oils with water, the oil layer can be easily separated from the aqueous layer (hydrosol).

The yield of essential oil from Nigella damascena seeds via hydrodistillation is typically low, often around 0.44% of the dry plant material. nih.gov The chemical profile of the essential oil is dominated by compounds like β-elemene, with damascenine also being a significant constituent. nih.govresearchgate.net Variations in distillation time and the use of pre-treatments can influence both the yield and the chemical composition of the extracted oil. google.commdpi.com For instance, research on related species has shown that using a surfactant in the distillation of the fixed oil can increase the essential oil yield. google.com

TechniqueDescriptionKey Findings for Nigella Species
Hydrodistillation Plant material is boiled with water, and the resulting steam containing volatile compounds is condensed and collected. tnau.ac.inYields approx. 0.44% essential oil from N. damascena seeds. nih.gov
Volatile Composition The essential oil contains a complex mixture of compounds.N. damascena essential oil is rich in β-elemene and damascenine. nih.govresearchgate.net
Process Enhancement Techniques like microwave-assisted hydrodistillation or the use of surfactants can be employed.Can increase yield and alter the concentration of specific components like thymoquinone in N. sativa. google.com

Acid-Based Extraction and Chromatographic Purification Strategies for Alkaloids

The extraction and purification of alkaloids like damascenine from plant matrices are pivotal steps that dictate the yield and purity of the final product. These processes leverage the basic nature of alkaloids and their physicochemical properties to separate them from other plant constituents.

Acid-based extraction is a cornerstone technique for isolating alkaloids. researchgate.net This method relies on the principle that alkaloids, which are typically basic, form salts in acidic solutions, rendering them soluble in aqueous media. The plant material, usually powdered seeds of Nigella damascena, is first defatted, often using a non-polar solvent like petroleum ether in a Soxhlet extractor. nih.gov Following this, the defatted material is treated with a dilute acid solution. jiwaji.edu

The choice of acid can vary, with hydrochloric acid (HCl) at concentrations of 0.1% to 1% being commonly employed. researchgate.netjocpr.com Other acids such as sulfuric acid, tartaric acid, or acetic acid can also be used. researchgate.net This acidic solution protonates the alkaloid, forming a salt (e.g., damascenine hydrochloride) that dissolves in the aqueous phase. This step effectively separates the alkaloids from many other non-basic, lipophilic compounds. jiwaji.edu

The acidic extract, containing the alkaloid salts, is then subjected to a purification step. This often involves partitioning with an immiscible organic solvent, such as chloroform, to remove any remaining neutral or weakly basic impurities that might have been co-extracted. jiwaji.edu Subsequently, the aqueous solution is made alkaline by adding a base, such as ammonium (B1175870) hydroxide. nih.govresearchgate.net This deprotonates the alkaloid salt, converting it back to its free base form. The free alkaloid, being less soluble in water and more soluble in organic solvents, can then be extracted from the aqueous phase using a suitable organic solvent like petroleum ether or chloroform. nih.gov Evaporation of the organic solvent yields the crude alkaloid extract. nih.gov

Table 1: Overview of Acid-Based Extraction Steps for Alkaloids

Step Purpose Common Reagents
Defatting Removal of lipids and oils Petroleum ether
Acidification Formation of water-soluble alkaloid salts Dilute HCl (0.1-1%), H₂SO₄, or tartaric acid researchgate.netjocpr.com
Basification Conversion of alkaloid salts to free bases Ammonium hydroxide, sodium carbonate jocpr.comresearchgate.net
Final Extraction Isolation of the free alkaloid base Chloroform, ether, methylene (B1212753) chloride researchgate.net

Following the initial extraction, the crude alkaloid mixture requires further purification to isolate damascenine from other related alkaloids and impurities. Chromatography is an indispensable tool for this purpose, offering various techniques based on different separation principles.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary, rapid, and cost-effective method for the qualitative analysis of the extract. It helps in monitoring the progress of the extraction and purification processes and in developing optimal solvent systems for more advanced chromatographic techniques. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, quantification, and identification of damascenine. Reversed-phase HPLC is commonly employed for this purpose. For instance, the analysis of a damascenine extract can be performed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, adjusted to an alkaline pH with diethylamine (B46881). nih.gov This method provides high resolution and sensitivity, allowing for the effective separation of damascenine from other structurally similar compounds.

Table 2: Example HPLC Parameters for Damascenine Analysis

Parameter Condition
Column Reversed-Phase C18 nih.gov
Mobile Phase MilliQ Water:Acetonitrile (3:7) nih.gov
pH Adjustment pH 8 with diethylamine nih.gov
Detection UV-Vis at 230 nm nih.gov

High-Performance Counter-Current Chromatography (HPCCC): This is a sophisticated liquid-liquid partition chromatography technique that has been successfully applied for the preparative isolation of damascenine. researchgate.net HPCCC avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of sensitive compounds. researchgate.net A specific protocol for damascenine isolation involved using a solvent system of petroleum ether, acetonitrile, and acetone (B3395972) in a reversed-phase mode. researchgate.net This method has been shown to be highly efficient, yielding damascenine with a purity of over 99%. researchgate.net

Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), gas chromatography is another valuable technique for the analysis of damascenine, particularly due to its volatility. GC-MS provides not only separation but also powerful identification capabilities based on the mass spectrum of the compound.

The selection of a specific chromatographic technique, or a combination thereof, depends on the desired scale of purification (analytical or preparative) and the complexity of the initial extract. Through the systematic application of these acid-based extraction and chromatographic purification strategies, damascenine can be efficiently isolated from its natural source for further study.

Synthetic Strategies and Chemical Transformations of Damascenine Hydrochloride Monohydrate

Total Synthesis Approaches for Damascenine (B1214179)

The total synthesis of damascenine, an alkaloid originally isolated from Nigella damascena, has been accomplished through various routes, with a notable pathway commencing from common aromatic precursors. archive.orgwikipedia.org

A well-documented synthetic route to damascenine begins with m-hydroxybenzoic acid. archive.org This multi-step process systematically builds the required functional groups around the aromatic ring to yield the final product, which is chemically identified as methyl 2-methylamino-3-methoxybenzoate. archive.orgnih.gov

The synthetic sequence is as follows:

O-Methylation: The synthesis initiates with the conversion of m-hydroxybenzoic acid to m-methoxybenzoic acid. This is typically achieved by reacting the phenolic hydroxyl group with a methylating agent like methyl sulphate in the presence of a base such as potassium hydroxide. archive.org The yield for this step is reported to be nearly quantitative. archive.org

Nitration: The resulting m-methoxybenzoic acid undergoes nitration. Under controlled conditions using nitric acid, a mixture of nitro-derivatives is formed, from which the desired 2-nitro-3-methoxybenzoic acid can be isolated. archive.org

Reduction: The nitro group of 2-nitro-3-methoxybenzoic acid is then reduced to an amino group, yielding 2-amino-3-methoxybenzoic acid. archive.org This transformation is a critical step in introducing the nitrogen-containing substituent. Similar reductions on related nitro-aromatic compounds have been effectively carried out using reagents like powdered iron with an ammonium (B1175870) chloride catalyst. nih.gov

N-Methylation: The primary amine of 2-amino-3-methoxybenzoic acid is subsequently methylated to form 2-methylamino-3-methoxybenzoic acid, also known as damasceninic acid. This is accomplished by treating the amino acid with methyl iodide, which forms the corresponding hydriodide salt. archive.org

Esterification: The final step in the synthesis of damascenine is the esterification of the carboxylic acid group of 2-methylamino-3-methoxybenzoic acid. Using a method such as Fischer esterification, the acid is converted into its methyl ester, yielding damascenine. archive.org

Table 1: Multi-Step Synthesis of Damascenine from m-Hydroxybenzoic Acid

StepStarting MaterialReagentsProduct
1m-Hydroxybenzoic acidMethyl sulphate, Potassium hydroxidem-Methoxybenzoic acid
2m-Methoxybenzoic acidNitric acid2-Nitro-3-methoxybenzoic acid
32-Nitro-3-methoxybenzoic acidReducing agent (e.g., Sn/HCl or Fe/NH₄Cl)2-Amino-3-methoxybenzoic acid
42-Amino-3-methoxybenzoic acidMethyl iodide2-Methylamino-3-methoxybenzoic acid
52-Methylamino-3-methoxybenzoic acidMethanol (B129727), Acid catalyst (Fischer method)Methyl 2-methylamino-3-methoxybenzoate (Damascenine)

The synthesis of damascenine relies on several fundamental organic reactions:

Nitration: This is an electrophilic aromatic substitution reaction. The methoxy (B1213986) group of m-methoxybenzoic acid is an ortho, para-director, while the carboxylic acid group is a meta-director. The nitration occurs at the C-2 position, ortho to the activating methoxy group and meta to the deactivating carboxylic acid group, leading to the formation of 2-nitro-3-methoxybenzoic acid. archive.org

Reduction of Nitro Group: The conversion of the nitro group to a primary amine is a standard reduction reaction. This can be achieved through various methods, including catalytic hydrogenation or, as documented in early syntheses, using metals like tin in acidic media. archive.org

N-Methylation: The methylation of the 2-amino group with methyl iodide is a nucleophilic alkylation reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

Esterification: The Fischer esterification method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. archive.org In this case, 2-methylamino-3-methoxybenzoic acid is heated with methanol in the presence of a strong acid catalyst, leading to the formation of the methyl ester, damascenine.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthetic intermediates and the final product. beilstein-journals.orgnih.gov

Temperature Control: During the nitration of m-methoxybenzoic acid, strict temperature control is essential. It is noted that allowing the reaction temperature to rise significantly above 60°C can lead to a more vigorous reaction and a greatly diminished yield of the desired 2-nitro-3-methoxybenzoic acid. archive.org

Solvent and Reagent Selection: The choice of solvent can significantly impact reaction outcomes. researchgate.net For instance, the solubility of reactants and the polarity of the solvent can influence reaction rates and selectivity. researchgate.netscielo.br In the esterification step, using an excess of the alcohol (methanol) can shift the equilibrium toward the product side, thereby increasing the yield.

Reaction Time: Optimizing the reaction time is a balance between achieving high conversion of the starting material and preventing the formation of undesired byproducts from prolonged reaction times or side reactions. scielo.br

Table 2: Optimization Strategies for Key Reactions in Damascenine Synthesis

ReactionKey ParameterStrategy for Optimization
Nitration TemperatureMaintain temperature below 60°C to prevent side reactions and improve yield. archive.org
Reduction Catalyst/ReagentSelect an efficient and selective reducing system (e.g., Fe/NH₄Cl) for clean conversion. nih.gov
Esterification Reagent ConcentrationUse an excess of methanol to drive the equilibrium towards the formation of the methyl ester. archive.org
General PurificationRecrystallize intermediates from appropriate solvents to ensure high purity for subsequent steps. archive.org

Directed Conversion of Damascenine to Damascenine Hydrochloride Monohydrate

Once damascenine base is synthesized, it is converted into a salt form, such as the hydrochloride, to improve properties like stability and handling.

The preparation of anhydrous damascenine hydrochloride is achieved under non-aqueous conditions to prevent the incorporation of water into the crystal lattice. archive.org A common and effective method involves the following steps:

Damascenine base is dissolved in a dry, non-polar solvent like ether.

A solution of hydrogen chloride in an alcohol (e.g., ethanolic HCl) is carefully added to the ethereal solution. archive.org Alcoholic HCl can be prepared by bubbling dry hydrogen chloride gas through the desired alcohol or by reacting the alcohol with acetyl chloride. chemicalforums.comacs.org

The damascenine hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. archive.org

The resulting crystalline solid is collected by filtration. This method yields slender prisms of anhydrous damascenine hydrochloride. archive.org

To obtain the monohydrate form, the procedure must be modified to include a stoichiometric amount of water. This is typically achieved by dissolving the damascenine base in a solvent system containing water and hydrochloric acid and then inducing crystallization through slow evaporation or by cooling. chemicalbook.com For example, dissolving the base in aqueous hydrochloric acid and allowing the solvent to evaporate slowly at a controlled temperature can facilitate the formation of the monohydrate salt. chemicalbook.com

Several factors are critical in controlling the formation and ensuring the purity of the hydrochloride salt.

Stoichiometry and pH: The molar ratio of damascenine to hydrochloric acid is crucial. An excess of acid may lead to the formation of di-hydrochloride salts if other basic sites are available, while insufficient acid will result in incomplete salt formation. The pKa difference between the amine group in damascenine and hydrochloric acid is large, which strongly favors salt formation. nih.gov

Solvent System: The choice of solvent is paramount. For anhydrous salt preparation, strictly anhydrous solvents are required. researchgate.net For the monohydrate, the presence of water is necessary. The solubility of the free base and the resulting salt in the chosen solvent system will dictate the yield and ease of isolation. nih.gov

Temperature: Temperature affects both the solubility of the salt and the stability of the parent molecule. Early attempts to prepare damascenine hydrochloride by evaporating an aqueous hydrochloric acid solution at high temperatures (80-90°C) resulted in the hydrolysis of the ester group, yielding the hydrochloride of damasceninic acid instead. archive.org This highlights the necessity of using mild temperature conditions to preserve the chemical integrity of the damascenine molecule during salt formation.

Crystallization Conditions: The rate of cooling or evaporation, agitation, and the presence of seed crystals can influence the crystal size, form (polymorphism), and purity of the final product. chemicalbook.com Slow, controlled crystallization generally yields larger and purer crystals.

Development of Novel and Green Synthetic Methodologies for Damascenine and its Hydrochloride

Historically, the synthesis of damascenine has relied on multi-step chemical transformations. One of the foundational synthetic pathways commences with m-hydroxybenzoic acid. This process involves a sequence of classical organic reactions, including methylation, nitration, reduction of the nitro group to an amine, and subsequent esterification to yield the final damascenine molecule.

In the context of green chemistry, several of these classical steps present opportunities for improvement. For instance, traditional nitration reactions often employ a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. Modern approaches seek to replace these hazardous reagents with more environmentally friendly alternatives. Similarly, the reduction of the nitro group, often carried out with metal catalysts, can be optimized to use less toxic and more recoverable catalytic systems.

A significant advancement in the isolation and purification of damascenine, which can be considered a greener alternative to traditional, solvent-heavy extraction methods, is the use of high-performance countercurrent chromatography (HPCCC). A study on the essential oil of Nigella damascena demonstrated the successful isolation of damascenine using this technique. This method offers the advantages of high purity, rapid separation, and reduced solvent consumption. In one instance, damascenine was separated from the essential oil in a petroleum ether/acetonitrile (B52724)/acetone (B3395972) system (2:1.5:0.5 v/v/v) in reversed-phase mode, achieving a purity of 99.47% in just 12 minutes. researchgate.net

Furthermore, the principles of green chemistry are being applied to the synthesis of key precursors and related benzoate (B1203000) structures. For example, a green chemistry approach for the methylation of carboxylic acids, such as o-anisic acid (a positional isomer of a damascenine precursor), has been reported. This method utilizes dimethyl carbonate in the presence of a zeolite catalyst (NaY-Bf) in a stainless steel pressure microreactor. chemicalbook.com This process avoids the use of more hazardous methylating agents and employs a recyclable catalyst, aligning with the goals of sustainable chemistry. chemicalbook.com

The table below outlines a comparison between a classical synthetic step for a related benzoate and a potential greener alternative, illustrating the direction of modern synthetic methodology.

Reaction Step Classical Method Greener Alternative Key Advantages of Greener Method
Methylation of a Benzoic Acid Precursor Use of dimethyl sulfate, a toxic and hazardous reagent.Methylation with dimethyl carbonate using a zeolite catalyst. chemicalbook.comLower toxicity of reagents, use of a recyclable catalyst, improved safety profile.

While specific research on the "green" synthesis of this compound is still an emerging area, the broader trends in alkaloid and fine chemical synthesis provide a clear roadmap for future developments. These include the exploration of biocatalysis and enzymatic reactions, the use of renewable starting materials, and the design of synthetic pathways with higher atom economy. nih.gov As the demand for sustainable chemical processes grows, it is anticipated that more research will be directed towards developing and optimizing such green methodologies for the synthesis of damascenine and its derivatives.

Advanced Analytical Characterization Techniques in Damascenine Hydrochloride Monohydrate Research

High-Resolution Chromatographic Separations and Coupled Detection Systems

Chromatography is the cornerstone of analyzing complex mixtures such as plant-derived extracts containing damascenine (B1214179). By separating individual components, it allows for their precise identification and quantification. Coupling these separation techniques with sensitive detectors like mass spectrometers provides a powerful tool for comprehensive chemical analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of damascenine within extracts of Nigella species. cu.edu.eg Its application is crucial for generating a chemical fingerprint or profile of the extract and for quantifying the concentration of damascenine. Typically, a reverse-phase (RP) HPLC method is employed, which separates compounds based on their polarity. nih.gov

Methodologies often utilize a C18 column, a versatile stationary phase that effectively retains and separates a wide range of compounds. researchgate.net The separation is achieved using a gradient elution mobile phase, commonly consisting of acetonitrile (B52724) and water, with a modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com Ultra-High-Performance Liquid Chromatography (UPLC), a higher-resolution evolution of HPLC, coupled with mass spectrometry (UPLC-MS), has proven highly effective in the metabolic profiling of Nigella species, capable of annotating dozens of metabolites, including alkaloids like damascenine. cu.edu.eg This approach is not only faster but also more sensitive, making it suitable for detecting trace components and performing accurate quantification. mdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, aiding in the preliminary identification of compound classes based on their UV-Vis spectra, while a coupled mass spectrometer provides definitive mass information. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of damascenine and identifying other constituents in essential oils or extracts from Nigella damascena. medistri.swissoshadhi.co.uk In this method, the sample is vaporized and separated in a long capillary column before being ionized and detected by a mass spectrometer. oshadhi.co.uk The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to spectral libraries. medistri.swisswalshmedicalmedia.com

GC-MS analysis of Nigella damascena seeds has successfully identified a wide array of volatile compounds. silae.itresearchgate.net This is critical for purity assessment, as it reveals the presence of any co-extracted substances. For instance, studies have identified compounds such as β-elemene, dihydrofarnesol, and squalene (B77637) alongside the target alkaloid. silae.itresearchgate.netresearchgate.net The relative peak area in the resulting chromatogram can be used to estimate the percentage composition of each constituent, providing a clear picture of the sample's purity. oshadhi.co.uk The high sensitivity and resolving power of GC-MS make it an indispensable tool for quality control, ensuring that a sample of damascenine is free from significant levels of impurities. nih.gov

CompoundTypical MatrixAnalytical Role of GC-MSReference
DamascenineNigella damascena Seed ExtractTarget compound identification and purity check nih.gov
β-ElemeneNigella damascena Essential OilIdentification of major co-occurring sesquiterpene researchgate.net
DihydrofarnesolNigella damascena Seed VolatilesIdentification of co-occurring terpenoid silae.itresearchgate.net
SqualeneNigella damascena Seed VolatilesIdentification of co-occurring triterpene silae.itresearchgate.net
CarvoneNigella arvensis Seed VolatilesComparative analysis with related species silae.itresearchgate.net

Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. jordilabs.com While less common for the direct analysis of an alkaloid like damascenine, IEC is highly relevant to its research through the analysis of its biosynthetic precursors. Damascenine is derived from the amino acid pathway, specifically from anthranilic acid. Therefore, understanding its formation in the plant requires the study of related amino acids and their metabolic pathways.

IEC has long been considered a gold standard for amino acid analysis. pickeringlabs.comnih.gov The method separates amino acids, which are zwitterionic, based on their charge properties by passing them through a column containing a charged stationary phase. pickeringlabs.com By controlling the pH and ionic strength of the mobile phase, researchers can achieve excellent separation of complex amino acid mixtures. pickeringlabs.com In the context of damascenine research, IEC can be used to quantify the pool of precursor amino acids in Nigella tissues, providing insights into the biosynthetic flux towards alkaloid production. While modern methods often couple liquid chromatography with mass spectrometry for amino acid analysis, IEC remains a robust and reliable technique for this purpose. nih.govnih.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Once a compound is isolated and purified, spectroscopic and spectrometric methods are employed to determine its exact chemical structure. These techniques probe the molecular framework at the atomic level, providing definitive evidence of connectivity and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules like damascenine. uobasrah.edu.iqresearchgate.net It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. uobasrah.edu.iq By analyzing chemical shifts, coupling constants, and signal integrations, a complete picture of the molecular skeleton can be assembled.

For damascenine, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons, the N-methyl and O-methyl groups, and the methyl ester protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between adjacent protons and across several bonds to carbon atoms, respectively. mdpi.com This allows for the unambiguous assignment of each signal to a specific atom in the damascenine structure. mdpi.comnih.gov Detailed spectroscopic characterization of damascenine using these NMR techniques has been reported, confirming its structure as methyl 3-methoxy-2-(methylamino)benzoate. nih.gov

Atom Position¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Description
C=O-~169.0Ester Carbonyl Carbon
C-Ar (various)~6.5 - 7.5~110.0 - 158.0Aromatic Carbons and Protons
-OCH₃ (on ring)~3.8~55.5Methoxy (B1213986) Group
-OCH₃ (ester)~3.9~51.8Methyl Ester Group
N-CH₃~2.9~30.0N-Methyl Group
N-HBroad signal-Amine Proton
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. These values are representative for damascenine.

High-Resolution Mass Spectrometry (HRMS) is an essential tool used to determine the precise molecular formula of a compound. csic.es Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the calculation of a unique elemental composition.

For damascenine (C₁₀H₁₃NO₃), the theoretical monoisotopic mass is 195.08954 Da. nih.gov An HRMS analysis would measure the experimental mass of the protonated molecule [M+H]⁺ and compare it to the theoretical value. A match within a narrow tolerance (e.g., <5 ppm error) provides strong evidence for the proposed molecular formula. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) performed on an HRMS instrument can be used to fragment the parent ion and analyze the resulting product ions. rsc.org The fragmentation pattern provides additional structural information that can be used to confirm the identity of the compound by showing the loss of specific functional groups, such as the methyl ester or methoxy group, which corroborates the structure determined by NMR. mdpi.com

Integrated Multi-Dimensional Analytical Platforms for Complex Matrices

The analysis of Damascenine hydrochloride monohydrate within complex matrices, such as biological fluids or herbal extracts, often requires more sophisticated analytical approaches than single-dimensional techniques. Integrated multi-dimensional analytical platforms, which couple two or more analytical techniques, provide enhanced separation power and more comprehensive sample characterization. These platforms are particularly valuable for resolving co-eluting compounds and for obtaining detailed chemical information from intricate samples. nih.gov

A common example of a multi-dimensional platform is the coupling of a separation technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a detection technique, like Mass Spectrometry (MS) or Diode Array Detection (DAD). For instance, an HPLC-DAD-MS system can provide information on the retention time, UV-Vis spectrum, and mass-to-charge ratio of this compound and other components in a single analysis.

The data obtained from these multi-dimensional platforms are often complex and require advanced chemometric methods for data processing and interpretation. researchgate.netnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze the multi-dimensional data, identify patterns, and build predictive models for the quantitative determination of the target compound in the presence of interfering substances. nih.gov

The following table outlines a hypothetical integrated analytical platform for the comprehensive analysis of a plant extract containing this compound.

Analytical DimensionTechniqueInformation Obtained
SeparationHigh-Performance Liquid Chromatography (HPLC)Retention time of this compound and other compounds.
Spectroscopic DetectionDiode Array Detector (DAD)UV-Vis spectrum for peak purity assessment and preliminary identification.
Mass AnalysisQuadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)Accurate mass measurement for molecular formula confirmation and structural elucidation of metabolites. nih.gov

The integration of these techniques provides a synergistic effect, where the information obtained from each dimension complements the others, leading to a more complete and reliable analysis of this compound in complex matrices.

Mechanistic Studies of Damascenine Hydrochloride Monohydrate S Biological Actions

Molecular Target Identification and Signaling Pathway Elucidation

The initial step in deciphering the pharmacological profile of a compound like damascenine (B1214179) involves identifying its direct molecular targets and the subsequent signaling cascades it modulates.

Investigation of Enzyme Inhibition and Receptor Binding Interactions

The interaction of a compound with specific enzymes and cellular receptors is a fundamental mechanism of pharmacological action. While comprehensive receptor binding assays for damascenine are not extensively detailed in the current literature, research into its enzyme inhibition potential offers some clues. merckmillipore.comrevvity.commdpi.com Studies on compounds structurally related to damascenine suggest a potential for inhibiting enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS). researchgate.net The inhibition of iNOS is significant as excessive production of nitric oxide by this enzyme is a key factor in inflammation. However, direct and specific enzyme inhibition studies on damascenine hydrochloride monohydrate are required to fully characterize its profile.

Analysis of Gene Expression and Protein Modulation in Cellular Models

Damascenine has demonstrated a notable ability to modulate the production of key proteins involved in the inflammatory response. In ex vivo studies using lipopolysaccharide (LPS)-stimulated human neutrophils, damascenine significantly altered the secretion of several important signaling molecules. researchgate.netnih.gov It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, damascenine effectively decreased the production of matrix metallopeptidase 9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is a critical process in inflammation and tissue remodeling. researchgate.netnih.govnih.gov The inhibitory effect on MMP-9 was observed to be comparable to that of dexamethasone, a potent steroidal anti-inflammatory drug. researchgate.net While these findings highlight damascenine's impact on protein levels, further research into its effects on the expression of the corresponding genes at the mRNA level is needed to determine if these effects are regulated transcriptionally. nih.govnih.gov

Table 1: Modulation of Inflammatory Proteins by Damascenine in LPS-Stimulated Human Neutrophils

Protein TargetObserved EffectSignificanceReference
Interleukin-1β (IL-1β)Significantly InhibitedKey pro-inflammatory cytokine in initiating inflammatory responses. researchgate.netnih.gov
Interleukin-8 (IL-8)Significantly InhibitedA chemokine responsible for neutrophil recruitment to inflammation sites. researchgate.netnih.gov
Tumor Necrosis Factor-α (TNF-α)InhibitedA major cytokine involved in systemic inflammation. nih.gov
Matrix Metallopeptidase 9 (MMP-9)Decreased ProductionEnzyme that degrades extracellular matrix, facilitating cell migration. researchgate.netnih.gov

Cellular Pathway Interventions (e.g., NF-κB pathway regulation for related compounds)

While direct studies on damascenine's effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway are limited, research on the related compound β-damascenone provides valuable insights. The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. mdpi.com Studies have shown that β-damascenone can inhibit the induction of inflammatory genes by interfering with NF-κB-dependent transcription. This suggests that a potential mechanism for the anti-inflammatory effects of damascenine could involve the modulation of the NF-κB pathway, thereby suppressing the expression of downstream inflammatory mediators like cytokines and chemokines. mdpi.com

Biochemical Cascade Investigations Underlying Pharmacological Effects

The pharmacological effects of damascenine appear to be the result of a coordinated biochemical cascade. The process likely begins with the interaction of damascenine with specific, yet to be fully identified, molecular targets on immune cells like neutrophils. This interaction triggers a series of intracellular signaling events. Based on its observed effects, this cascade involves the suppression of signaling pathways that lead to the production and release of pro-inflammatory mediators. The significant reduction in the levels of IL-1β, IL-8, and TNF-α, coupled with the decreased production of MMP-9, points to a multi-pronged interruption of the inflammatory cascade. researchgate.netnih.gov This concerted action disrupts the recruitment of immune cells and the degradation of tissue, which are hallmarks of the inflammatory response.

Proposed Mechanisms of Antimutagenicity (e.g., Degradation of Aflatoxin B1 Epoxides)

Antimutagenic compounds can prevent mutations through various mechanisms, including the inactivation of mutagens or the inhibition of their metabolic activation. nih.govmdpi.com One proposed, though not yet experimentally verified, mechanism for damascenine's potential antimutagenic activity relates to the detoxification of potent carcinogens like Aflatoxin B1 (AFB1). AFB1 exerts its carcinogenic effect after being metabolized into the highly reactive Aflatoxin B1-8,9-epoxide (AFBO), which can bind to DNA and cause mutations. nih.gov

The detoxification of such epoxides is a critical cellular defense mechanism. It is hypothesized that compounds like damascenine may contribute to antimutagenicity by facilitating the degradation or inactivation of these reactive epoxides, preventing them from damaging DNA. nih.govnih.govfrontiersin.org This could occur by enhancing the activity of detoxifying enzymes or through direct chemical interaction. However, direct evidence of damascenine-mediated degradation of AFBO requires further investigation.

Immunomodulatory Effects in Preclinical Models

Preclinical studies have consistently highlighted the immunomodulatory properties of damascenine. researchgate.netresearchgate.netscispace.com The anti-inflammatory activity previously observed in murine models has been corroborated by more recent ex vivo studies on human neutrophils. nih.gov In these models, damascenine demonstrated a strong inhibitory effect on the progression of the inflammatory response. nih.gov

Further research using a mouse model with Ehrlich ascites carcinoma and treated with an extract from Nigella glandulifera, which also contains damascenine, showed an increase in the serum levels of TNF-α, IL-1β, and IL-2. This suggests that in addition to its anti-inflammatory effects, damascenine may also enhance certain aspects of the immune response, highlighting its complex role as an immunomodulator.

Table 2: Summary of Observed Immunomodulatory Effects of Damascenine

Model SystemKey FindingImplicationReference
LPS-stimulated human neutrophils (ex vivo)Inhibited release of IL-1β and IL-8; decreased MMP-9 production.Potent anti-inflammatory activity by suppressing key mediators. researchgate.netnih.gov
Murine modelsDemonstrated anti-inflammatory activity.Confirms in vivo relevance of anti-inflammatory properties. nih.gov
Ehrlich ascites carcinoma mouse model (Nigella glandulifera extract)Increased serum levels of TNF-α, IL-1β, and IL-2.Suggests a potential immunostimulatory role in a cancer context.

Structure Activity Relationship Sar and Computational Chemistry of Damascenine Hydrochloride Monohydrate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wildlife-biodiversity.comnih.govwalisongo.ac.id These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a quantitative relationship between these descriptors and the observed activity.

For damascenine (B1214179) hydrochloride monohydrate, a QSAR study would typically involve the synthesis of a library of derivatives with systematic modifications to the parent structure. These modifications could include altering the substituents on the aromatic ring, changing the ester group, or modifying the methylamino group. The biological activity of these compounds would then be evaluated in a relevant assay.

Hypothetical QSAR Data for Damascenine Analogs

CompoundModificationLog(1/IC50)Dipole MomentLogP
DamascenineNone5.22.1 D2.5
Analog 13-OH instead of 3-OCH34.82.5 D2.1
Analog 2Ethyl ester5.32.2 D2.8
Analog 3N-ethylamino5.12.3 D2.7

A QSAR model derived from such data could reveal, for instance, that a certain range of lipophilicity (LogP) and specific electronic properties are crucial for activity.

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Approaches

Drug discovery can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing the common structural features of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for a molecule to bind to the target. For damascenine, if a set of its analogs with known activity against a particular target were available, LBDD could be used to build a pharmacophore model to guide the design of new, potentially more active compounds.

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the biological target, typically a protein or a nucleic acid. nih.govjohnshopkins.edu This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Techniques like molecular docking and molecular dynamics simulations are central to SBDD. If the biological target of damascenine were identified and its structure determined, SBDD would be a powerful strategy to optimize its interaction with the target.

In Silico Virtual Screening and Exploration of Chemical Libraries for Novel Activities

In silico virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is much faster and more cost-effective than traditional high-throughput screening.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen for new activities of damascenine, its structure could be used as a query to search for structurally similar compounds in large databases, which may have known biological activities. In a structure-based virtual screen, damascenine hydrochloride monohydrate could be docked against a panel of known drug targets to predict potential new interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular Docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govnih.gov In the context of drug design, it is used to predict how a ligand, such as damascenine, might bind to the active site of a protein. The output of a docking simulation is a set of possible binding poses, each with a corresponding score that estimates the binding affinity.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. genexplain.comnih.govnih.govnih.govunc.edupitt.eduarxiv.org Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time, providing insights into the stability of the complex, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process.

Hypothetical Molecular Docking Results for Damascenine

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Acetylcholinesterase (AChE)-9.2Trp84, Tyr130, Phe330
Monoamine Oxidase A (MAO-A)-7.8Tyr407, Tyr444, Phe208

These hypothetical results would suggest that damascenine has the potential to interact with these enzymes, warranting further experimental investigation.

Prediction of Activity Spectra for Substances (PASS) and Other Predictive Bioinformatics Tools

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. nih.govnih.govgenexplain.combmc-rm.org The prediction is based on a training set of known biologically active substances. PASS provides probabilities for a compound to be active or inactive for a wide range of biological activities.

A PASS prediction for damascenine would generate a list of potential pharmacological effects and mechanisms of action. This can be a valuable tool in the early stages of research to identify potential new applications for the compound.

Hypothetical PASS Prediction for Damascenine

Predicted ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Anti-inflammatory0.6500.025
Analgesic0.5800.041
Neuroprotective0.4900.063
Vasodilator0.4500.078

These predictions, while theoretical, can help prioritize experimental studies to confirm these potential activities.

Metabolic Studies and Preclinical Pharmacokinetics of Damascenine Hydrochloride Monohydrate

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. researchgate.netsrce.hr These assays help in understanding the compound's susceptibility to metabolic enzymes, primarily located in the liver. evotec.com

Hepatic Microsomal Stability Assays and Determination of Intrinsic Clearance (CLint)

Hepatic microsomal stability assays are a common initial step to evaluate the metabolic stability of a compound. evotec.comnih.gov Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. domainex.co.uk

The general procedure involves incubating the test compound, in this case, damascenine (B1214179) hydrochloride monohydrate, with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH at 37°C. evotec.comaxispharm.comcreative-bioarray.com Samples are taken at different time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped. evotec.com The concentration of the remaining parent compound is then measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.ukaxispharm.com

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). researchgate.netdomainex.co.uk CLint represents the inherent ability of the liver to metabolize a drug. researchgate.net A high CLint value suggests that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a low CLint indicates greater metabolic stability.

Below is an example of how data from a hepatic microsomal stability assay might be presented.

Table 1: Illustrative Hepatic Microsomal Stability of Damascenine Hydrochloride Monohydrate

Species t½ (min) CLint (µL/min/mg protein) CLint Classification
Human Data not available Data not available Data not available
Rat Data not available Data not available Data not available
Mouse Data not available Data not available Data not available
Dog Data not available Data not available Data not available

This table is for illustrative purposes only. Specific data for this compound is not currently available in the public domain.

Hepatocyte Incubation Studies with Cryopreserved Cells from Various Species

To gain a more comprehensive understanding of a compound's metabolism, including both Phase I and Phase II metabolic pathways, studies are conducted using cryopreserved hepatocytes. creative-bioarray.comnih.govnih.gov Hepatocytes are intact liver cells that contain a full complement of metabolic enzymes and cofactors. youtube.com

In these assays, cryopreserved hepatocytes from different species are thawed and incubated with the test compound. youtube.combioivt.com Similar to microsomal assays, samples are collected at various time points, and the disappearance of the parent compound is monitored to determine metabolic stability. youtube.com Hepatocyte assays can provide a more accurate prediction of in vivo hepatic clearance because they encompass a broader range of metabolic activities. nih.govnih.gov

Table 2: Illustrative Metabolic Stability in Cryopreserved Hepatocytes

Species t½ (min) CLint (µL/min/10^6 cells) Predicted In Vivo Clearance
Human Data not available Data not available Data not available
Rat Data not available Data not available Data not available
Mouse Data not available Data not available Data not available
Dog Data not available Data not available Data not available

This table is for illustrative purposes only. Specific data for this compound is not currently available in the public domain.

Identification and Characterization of Primary and Secondary Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its clearance mechanisms and for assessing the potential for formation of active or toxic metabolites. creative-proteomics.com These studies are often conducted using the samples generated from microsomal and hepatocyte incubations.

The primary analytical techniques used for metabolite identification are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov LC-MS/MS is used to detect and propose structures for potential metabolites by analyzing their mass-to-charge ratios and fragmentation patterns. ijpras.com By comparing the metabolic profiles across different species, researchers can identify any human-specific metabolites, which may require further safety evaluation. creative-proteomics.com

The process involves searching for predicted metabolites based on common metabolic reactions (e.g., oxidation, hydrolysis, glucuronidation, sulfation) and also screening for unexpected metabolic products. nih.govcreative-proteomics.com

Table 3: Illustrative Metabolite Profile of this compound in Human Liver Microsomes

Metabolite ID Proposed Biotransformation m/z
M1 Data not available Data not available
M2 Data not available Data not available
M3 Data not available Data not available

This table is for illustrative purposes only. Specific data for this compound is not currently available in the public domain.

Preclinical In Vivo Pharmacokinetic Profiling

Preclinical in vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. nih.govresearchgate.netresearchgate.net These studies are typically conducted in animal models, such as rats and dogs, to predict the pharmacokinetic behavior in humans. admescope.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters in Animal Models

ADME studies provide a comprehensive picture of a drug's disposition in the body. nih.gov

Absorption: Following administration (e.g., oral, intravenous), blood samples are collected over time to determine the rate and extent of drug absorption. The peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) are key parameters. admescope.com

Distribution: This parameter describes how the drug disperses throughout the various tissues and fluids of the body. The volume of distribution (Vd) is calculated to quantify this. merckvetmanual.com

Metabolism: This involves the biotransformation of the drug into its metabolites, primarily in the liver. The metabolic profile identified in in vitro studies is confirmed in vivo. nih.gov

Excretion: This is the process by which the drug and its metabolites are removed from the body, typically via urine and feces. The total clearance (CL) of the drug from the body is a critical parameter. nih.gov

Radiolabeled compounds are often used in these studies to track the drug and its metabolites throughout the body. nih.gov

Determination of Compound Half-Life (t1/2) and Systemic Exposure in Preclinical Species

The terminal elimination half-life (t½) is a key pharmacokinetic parameter that indicates the time it takes for the plasma concentration of a drug to decrease by half during the elimination phase. merckvetmanual.comyoutube.com It is a determinant of the dosing interval. nih.gov

Systemic exposure is typically quantified by the area under the plasma concentration-time curve (AUC), which represents the total amount of drug that reaches the systemic circulation over time. nih.govsalix.com These parameters are determined by analyzing the drug concentrations in plasma samples collected over a specific period after drug administration. admescope.com

Table 4: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Species

Species Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t½ (h)
Rat IV Data not available Data not available Data not available Data not available
Rat PO Data not available Data not available Data not available Data not available
Dog IV Data not available Data not available Data not available Data not available
Dog PO Data not available Data not available Data not available Data not available

This table is for illustrative purposes only. Specific data for this compound is not currently available in the public domain. IV: Intravenous, PO: Per os (oral).

Cytochrome P450 (CYP) Enzyme-Specific Metabolism and Inhibition/Induction Studies

There is currently no available research data detailing the specific cytochrome P450 (CYP) isoenzymes involved in the metabolism of this compound. Studies identifying which CYP enzymes are responsible for its biotransformation, or whether damascenine acts as an inhibitor or inducer of these critical drug-metabolizing enzymes, have not been found in the reviewed literature. Without such studies, it is not possible to construct a data table or provide detailed findings on its CYP-specific metabolism.

Comparative Metabolic Profiles Across Different Preclinical Species

Similarly, information on the comparative metabolic profiles of this compound in different preclinical species (e.g., rats, mice, dogs) is not available. Pharmacokinetic studies that would provide data on how the absorption, distribution, metabolism, and excretion of damascenine may differ between species are absent from the scientific literature. Therefore, a comparative analysis and the creation of a corresponding data table are not feasible at this time.

Research on Damascenine Hydrochloride Monohydrate Derivatives and Analogs

Rational Design and Synthesis of Novel Damascenine (B1214179) Analogs and Prodrugs

The rational design of novel damascenine analogs is guided by established medicinal chemistry principles aimed at creating new chemical entities with improved therapeutic potential. nih.gov The structure of damascenine, 3-methoxy-2-(methylamino) benzoic acid methyl ester, offers several sites for chemical modification: the methoxy (B1213986) group, the methylamino substituent, and the methyl ester. nih.gov The design process for new analogs often begins by considering the parent molecule's inherent biological activities, which include analgesic and antipyretic properties, as a baseline for improvement. nih.gov

The synthesis of damascenine itself was conclusively established by starting from m-hydroxybenzoic acid, proceeding through steps of methylation, nitration, reduction, and finally, N-methylation and esterification to yield the final product. archive.org This synthetic route provides a foundational framework for creating analogs by introducing diverse substituents at various stages of the synthesis. For instance, different alkyl or aryl groups could be used in place of the methyl groups on the amine and ester functionalities.

Drawing inspiration from the development of other natural product derivatives, several design strategies could be applied to damascenine: nih.govnih.gov

Prodrug Design: The methyl ester of damascenine could be replaced with other ester groups (e.g., ethyl, benzyl) or converted to an amide to create prodrugs. These modifications can alter solubility, stability, and pharmacokinetic profiles, potentially leading to improved bioavailability. researchgate.net

Scaffold Modification: More profound changes could involve replacing the benzene (B151609) ring with other heterocyclic systems or altering the substitution pattern of the functional groups around the ring. nih.gov

Bioisosteric Replacement: The methoxy group could be replaced with other bioisosteres like a halogen, a hydroxyl group, or a trifluoromethyl group to probe the structural requirements for biological activity.

The synthesis of such designed analogs would employ modern organic chemistry techniques. For example, coupling reactions like the Suzuki-Miyaura reaction could be used to attach various aryl or heteroaryl groups to the damascenine core, a strategy successfully used in modifying other steroidal alkaloids. nih.gov Similarly, forming amide linkages by reacting the corresponding damasceninic acid with various amines has proven to be an effective strategy for enhancing cytotoxicity in other natural product derivatives like glycyrrhetinic acid. nih.gov

Structure-Modification Strategies for Optimizing Biological Activity, Selectivity, and Metabolic Stability

Once novel analogs are synthesized, a key objective is the optimization of their pharmacological profile. Structure-modification strategies are systematically employed to enhance biological activity, improve selectivity for a specific target, and increase metabolic stability. nih.govresearchgate.net The goal of these structural adjustments is to improve bioavailability, reduce toxicity, and enhance pharmacokinetics. researchgate.net

Key strategies applicable to the damascenine scaffold include:

Modification of the Amino Group: The secondary amine in damascenine is a prime target for modification. Acylation of this group to form various amides can introduce a wide range of functionality. mdpi.com For example, attaching fragments like adamantane (B196018) or 1,2-azoles has been shown to confer significant antibacterial or antiviral activity in other alkaloid derivatives. mdpi.com N-substitution can also reduce susceptibility to metabolic oxidation. researchgate.net

Alteration of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (damasceninic acid), which can then be converted into a library of amides or other esters. archive.orgnih.gov This approach not only explores structure-activity relationships (SAR) but can also significantly impact the compound's physicochemical properties, such as solubility and cell permeability.

Simplification or Elaboration of the Core: Strategic simplification of a natural product's structure can make it easier to synthesize while retaining or improving activity. nih.gov For damascenine, this could involve removing the methoxy group to assess its importance. Conversely, elaborating the structure by adding lipophilic side chains or polyether units, a strategy used with acetogenin (B2873293) analogs, could enhance interactions with biological targets. nih.gov

These modifications aim to build a comprehensive understanding of the structure-activity relationships. For instance, studies on other drug candidates have shown that introducing specific amide linkages can effectively enhance cytotoxicity against cancer cell lines, providing a clear path for further optimization. nih.gov

Comprehensive Biological Evaluation of Synthesized Derivatives in Preclinical Models

Following the synthesis of new damascenine derivatives, a thorough biological evaluation is essential to identify promising lead compounds. This process typically begins with in vitro screening to assess the compounds' effects on various cell lines and biological targets. nih.govnih.gov

The evaluation pipeline would include:

Cytotoxicity Screening: The synthesized analogs would be tested for their cytotoxic (antiproliferative) effects against a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver). nih.govnih.gov The concentration that inhibits cell proliferation by 50% (IC₅₀) is determined for each compound and compared to a positive control or the parent compound. nih.govresearchgate.net

Antimicrobial and Antiviral Assays: Given that derivatives of other alkaloids exhibit potent antimicrobial or antiviral effects, damascenine analogs would be screened against various bacterial strains (e.g., Staphylococcus aureus) and viruses. mdpi.comresearchgate.net

Mechanism of Action Studies: For the most active compounds, further studies are conducted to elucidate their mechanism of action. This could involve assays to see if the compounds induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit specific enzymes. nih.govnih.gov

The data gathered from these evaluations allow for the development of a clear structure-activity relationship (SAR), guiding the next round of drug design. nih.gov

Table 1: Illustrative Biological Activity of Hypothetical Damascenine Derivatives This table presents hypothetical data for illustrative purposes, based on evaluation methods for other natural product derivatives.

Compound IDStructural ModificationTarget Cell LineIC₅₀ (µM) nih.govnih.gov
Damascenine Parent CompoundMCF-7>100
DA-01 Ester hydrolyzed to carboxylic acid (Damasceninic Acid)MCF-785.2
DA-02 Amide linkage with 4-bromoaniline (B143363) at C-1MCF-76.5
DA-03 Methoxy group replaced with chlorineMCF-745.1
DA-04 N-acylation with adamantane-1-carbonyl chlorideA54912.3
DA-05 Ester replaced with N-propyl amideA54922.8

Exploration and Synthesis of Naturally Occurring Related Alkaloids and Their Bioactivity (e.g., Damasceninic Acid)

The study of naturally occurring analogs provides crucial insights into the biosynthesis and inherent biological potential of a chemical family. In the context of damascenine, the most significant related alkaloid is damasceninic acid. archive.org Early research established that damascenine could be readily converted to damasceninic acid by the action of alkalis. archive.org

The constitution of damasceninic acid was identified as 2-methylamino-3-methoxybenzoic acid. archive.org Its complete synthesis was achieved starting from m-hydroxybenzoic acid, confirming its structure. The key steps of this synthesis are outlined below: archive.org

m-Hydroxybenzoic acidm-Methoxybenzoic acid (via methylation)

m-Methoxybenzoic acid2-Nitro-3-methoxybenzoic acid (via nitration)

2-Nitro-3-methoxybenzoic acid2-Amino-3-methoxybenzoic acid (via reduction)

2-Amino-3-methoxybenzoic acid2-Methylamino-3-methoxybenzoic acid (Damasceninic acid) (via methylation)

It was subsequently discovered that the methyl ester of this synthesized damasceninic acid was identical in all respects to the natural alkaloid damascenine. archive.org This finding clarified that damascenine is simply the methyl ester of damasceninic acid, rather than a more complex isomeric structure as had been previously suggested. archive.org Another related alkaloid, termed "methyldamascenine," was also isolated from Nigella aristata, but later work indicated this was identical to damascenine. archive.org The bioactivity of damasceninic acid itself is less potent than some of its potential derivatives, but its existence and synthesis provide a vital chemical handle for creating extensive libraries of amide analogs. nih.gov

Table 2: Naturally Occurring Alkaloids Related to Damascenine

Compound NameChemical StructureRelationship to DamascenineSource
Damascenine 3-methoxy-2-(methylamino)benzoic acid methyl esterParent CompoundNigella damascena archive.org
Damasceninic Acid 2-methylamino-3-methoxybenzoic acidHydrolyzed form of damascenineNigella damascena archive.org

Future Directions and Emerging Research Perspectives for Damascenine Hydrochloride Monohydrate

Integration of Advanced Omics Technologies in Mechanistic Research

To gain a deeper understanding of the biological mechanisms of damascenine (B1214179) hydrochloride monohydrate, the integration of advanced "omics" technologies is paramount. These high-throughput methods allow for a comprehensive analysis of the molecular changes induced by the compound within a biological system.

Genomics: Genomic studies can identify genetic variations that may influence an individual's response to damascenine, paving the way for personalized medicine approaches.

Proteomics: Proteomic analysis can reveal the protein targets with which damascenine interacts, offering direct insight into its mechanism of action.

Metabolomics: By studying the metabolic fingerprint of cells or organisms exposed to damascenine, metabolomics can elucidate the downstream effects of the compound on metabolic pathways. nih.gov

The application of these technologies will be crucial in building a holistic view of how damascenine functions at a molecular level, moving beyond traditional pharmacological assays. nih.gov The systematic measurement and mining of this complex biological information are essential for future drug development. nih.gov

Application of Machine Learning and Artificial Intelligence in Drug Discovery and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery. neovarsity.orgaipublications.com These computational tools can significantly accelerate the identification and optimization of novel drug candidates. neovarsity.orgmdpi.com

For damascenine hydrochloride monohydrate, ML algorithms can be employed to:

Predict Biological Activity: Analyze the chemical structure of damascenine and its analogs to predict their potential therapeutic activities and toxicities.

Identify Novel Targets: Sift through vast biological datasets to identify potential new protein targets for damascenine.

Optimize Molecular Structure: Guide the chemical synthesis of damascenine derivatives with improved efficacy and safety profiles.

The use of ML can enhance data-driven decision-making, potentially reducing the time and cost associated with preclinical drug development. nih.gov

Exploration of Novel Therapeutic Indications and Synergistic Combinations in Preclinical Models

While initial research may have focused on specific activities of damascenine, future preclinical studies should explore a broader range of potential therapeutic applications. This includes investigating its efficacy in models of various diseases, such as inflammatory disorders, metabolic diseases, and neurodegenerative conditions.

Furthermore, the potential for synergistic effects when damascenine is combined with existing drugs should be a key area of investigation. Combination therapies can often lead to enhanced efficacy, reduced side effects, and a lower likelihood of drug resistance. Preclinical models will be instrumental in identifying promising combinations and understanding the underlying mechanisms of their synergistic action.

Sustainable Sourcing, Cultivation, and Biotechnological Production Methodologies

The long-term viability of any natural product-based therapeutic depends on a sustainable and reliable supply chain. For damascenine, this necessitates research into:

Sustainable Sourcing: Developing protocols for the sustainable harvesting of Nigella damascena to prevent over-collection and ensure the conservation of the plant species.

Optimized Cultivation: Investigating agricultural practices that maximize the yield of damascenine in cultivated Nigella damascena, including factors like soil composition, light exposure, and harvesting time.

Biotechnological Production: Exploring the use of plant cell cultures or microbial fermentation as alternative and potentially more sustainable methods for producing damascenine and its derivatives.

These efforts are crucial for ensuring a consistent and environmentally responsible source of the compound for further research and potential commercialization.

International Collaborative Research Initiatives and Open Science Data Sharing Platforms

The complexity of modern drug discovery and development necessitates a collaborative approach. International research initiatives can bring together experts from diverse fields to accelerate progress in understanding and utilizing damascenine. nih.gov Such collaborations can facilitate:

Pooling of Resources: Sharing of equipment, expertise, and funding to tackle complex research questions.

Standardization of Protocols: Ensuring that research findings are robust and reproducible across different laboratories.

Access to Diverse Germplasm: Enabling the study of different varieties of Nigella damascena from various geographical locations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.